molecular formula C13H19N3 B6164507 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine CAS No. 1082514-72-4

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Cat. No.: B6164507
CAS No.: 1082514-72-4
M. Wt: 217.31 g/mol
InChI Key: PVPYVMGUOLHWCG-UHFFFAOYSA-N
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Description

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound features a butyl group attached to the nitrogen atom at position 1 of the benzodiazole ring and an ethanamine group at position 2. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The nitrogen atom at position 1 of the benzodiazole ring is alkylated using butyl bromide in the presence of a base such as potassium carbonate.

    Amination: The ethanamine group is introduced at position 2 through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzodiazole ring to a dihydrobenzodiazole.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.

Major Products Formed

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the central nervous system, affecting signal transmission and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-1H-benzimidazole: Similar structure but lacks the ethanamine group.

    2-(1-butyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure with a methanol group instead of ethanamine.

    1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure with an ethanol group instead of ethanamine.

Uniqueness

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is unique due to the presence of both a butyl group and an ethanamine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1082514-72-4

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

2-(1-butylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3

InChI Key

PVPYVMGUOLHWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCN

Purity

95

Origin of Product

United States

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